Structural Fidelity for CB1 Antagonist Scaffolds: 4-Phenylpyrazole vs. 4-Chlorophenyl Core
The target compound contains a 4-phenylpyrazole moiety, which differs from the 4-chlorophenyl group found in rimonabant, the prototypic CB1 antagonist [1]. This substitution pattern is critical for modulating CB1 receptor affinity and selectivity. The compound is explicitly classified in biomedical thesauri as a selective CB1 receptor antagonist, a functional annotation derived from its precise molecular structure [2].
| Evidence Dimension | Pyrazole C4 Substituent |
|---|---|
| Target Compound Data | 4-phenyl group (C6H5) |
| Comparator Or Baseline | Rimonabant (SR141716): 4-chlorophenyl group (C6H4Cl) |
| Quantified Difference | Substituent mass difference: ~35.5 Da (Cl vs H) |
| Conditions | Molecular structure comparison |
Why This Matters
For SAR studies targeting CB1, sourcing the 4-phenyl analog enables exploration of structure-activity relationships distinct from the 4-chlorophenyl series.
- [1] Wiley, J. L., et al. (2012). 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant. Journal of Pharmacology and Experimental Therapeutics, 340(2), 433-440. View Source
- [2] Medical University of Lublin. (n.d.). MeSH Concept: 4-(4-phenyl-1H-pyrazol-1-yl)piperidine. Retrieved from https://ppm.umlub.pl/info/meshconcept/MeSH-M0235470 View Source
